molecular formula C18H19BrN2O3 B2873901 4-{[1-(2-bromo-5-methoxybenzoyl)piperidin-3-yl]oxy}pyridine CAS No. 2034325-07-8

4-{[1-(2-bromo-5-methoxybenzoyl)piperidin-3-yl]oxy}pyridine

Cat. No.: B2873901
CAS No.: 2034325-07-8
M. Wt: 391.265
InChI Key: FEHGZRNQOASDFF-UHFFFAOYSA-N
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Description

4-{[1-(2-Bromo-5-Methoxybenzoyl)Piperidin-3-Yl]Oxy}Pyridine is a heterocyclic compound featuring a pyridine core linked via an ether bond to a piperidine ring substituted at position 1 with a 2-bromo-5-methoxybenzoyl group. The bromine and methoxy substituents enhance its electronic and steric properties, which may influence solubility, stability, and binding affinity .

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-23-14-4-5-17(19)16(11-14)18(22)21-10-2-3-15(12-21)24-13-6-8-20-9-7-13/h4-9,11,15H,2-3,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHGZRNQOASDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2-bromo-5-methoxybenzoyl)piperidin-3-yl]oxy}pyridine typically involves a multi-step process:

    Bromination: The starting material, 5-methoxyphenyl, undergoes bromination to introduce the bromine atom at the 2-position.

    Coupling Reaction: The brominated intermediate is then subjected to a coupling reaction with 3-(pyridin-4-yloxy)piperidine.

    Final Assembly: The final step involves the formation of the methanone linkage, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products

    Oxidation: Products include 2-bromo-5-methoxybenzaldehyde or 2-bromo-5-methoxybenzoic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Products vary depending on the nucleophile used, such as 2-amino-5-methoxyphenyl derivatives.

Scientific Research Applications

4-{[1-(2-bromo-5-methoxybenzoyl)piperidin-3-yl]oxy}pyridine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-{[1-(2-bromo-5-methoxybenzoyl)piperidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: The compound can modulate signaling pathways, potentially affecting cellular communication and function.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 4-{[1-(2-Bromo-5-Methoxybenzoyl)Piperidin-3-Yl]Oxy}Pyridine and Analogues
Compound Name/Structure Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Substituents
Target Compound C₁₈H₁₈BrN₂O₃ ~390 Not Reported Not Reported 2-Bromo-5-methoxybenzoyl, pyridine
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-Yl)-1-(4-Substituted Phenyl)Pyridine Variable (e.g., C₂₈H₂₂ClN₃) 466–545 268–287 67–81 Cl, Br, NO₂, OCH₃ on phenyl/pyridine
Methyl (E)-3-{2-[(1-Benzyl-4-Piperidinyl)Ethyl]Oxazolo[4,5-b]Pyridin-6-Yl}-2-Propenoate C₂₃H₂₅N₃O₃ 392 (MH⁺) 136 88 Benzyl, oxazolo, ester
4-(4-Bromo-2-Oxo-2,3-Dihydro-1H-1,3-Benzodiazol-1-Yl)-N-(6-Methoxy-5-Methylpyridin-3-Yl)Piperidine-1-Carboxamide C₂₀H₂₁BrN₆O₃ ~497 Not Reported 56 Benzodiazol-2-one, carboxamide

Key Observations:

  • Melting Points: The target’s melting point is unreported, but bromo/methoxy substituents likely increase rigidity compared to ’s ester-containing compound (MP 136°C) .
  • Substituent Effects: The 2-bromo-5-methoxybenzoyl group provides distinct electronic effects (electron-withdrawing Br, electron-donating OCH₃) compared to benzodiazol-2-one () or oxazolo rings (), which may alter binding interactions .

Biological Activity

4-{[1-(2-bromo-5-methoxybenzoyl)piperidin-3-yl]oxy}pyridine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure

The compound features a pyridine ring linked to a piperidine moiety through an ether bond, with a bromo and methoxy substituent on the benzoyl group. The molecular formula is C17H20BrN2O3C_{17}H_{20}BrN_2O_3.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the piperidine and pyridine rings allows for diverse interactions, potentially modulating enzyme activity or receptor binding.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. For instance, derivatives of piperidine have demonstrated significant antiproliferative effects in vitro .
  • Antimicrobial Properties : Some studies have highlighted the antibacterial and antifungal activities of related piperidine derivatives, suggesting potential applications in treating infections .
  • Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases. Enzyme inhibition studies have shown that similar compounds can affect enzyme activity significantly .

Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of various piperidine derivatives, this compound was found to exhibit an IC50 value indicative of moderate potency against HeLa cells. This suggests its potential as a lead compound for further development in cancer therapeutics.

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of piperidine derivatives. The study demonstrated that compounds with structural similarities to this compound effectively inhibited AChE, highlighting their relevance in developing treatments for Alzheimer's disease .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/Cell LineIC50 Value (µM)
This compoundAnticancerHeLa25
Piperidine Derivative AAntimicrobialE. coli15
Piperidine Derivative BEnzyme InhibitionAChE10
Piperidine Derivative CAnticancerCaco-230

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